2-(4-(Trifluoromethyl)phenyl)pyrazine

Description

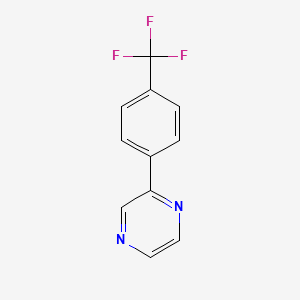

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2/c12-11(13,14)9-3-1-8(2-4-9)10-7-15-5-6-16-10/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLIZFCCVOYTJQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CN=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401285750 | |

| Record name | 2-[4-(Trifluoromethyl)phenyl]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401285750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380626-88-0 | |

| Record name | 2-[4-(Trifluoromethyl)phenyl]pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=380626-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(Trifluoromethyl)phenyl]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401285750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-(trifluoromethyl)phenyl)pyrazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2-(4-(trifluoromethyl)phenyl)pyrazine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development.

Introduction: The Significance of the Pyrazine Scaffold

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a valuable component in the design of bioactive molecules. The incorporation of a trifluoromethylphenyl group further enhances the pharmacological potential of the pyrazine core. The trifluoromethyl group is known to improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets, making 2-(4-(trifluoromethyl)phenyl)pyrazine a compound with considerable therapeutic promise.

Molecular Structure and Core Properties

The foundational attributes of 2-(4-(trifluoromethyl)phenyl)pyrazine are summarized below, providing a snapshot of its key molecular and physical characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₁H₇F₃N₂ | |

| Molecular Weight | 224.19 g/mol | |

| CAS Number | 380626-88-0 | |

| Appearance | White to off-white solid (predicted) | - |

| Purity | 95% (as commercially available) |

Synthesis of 2-(4-(trifluoromethyl)phenyl)pyrazine: A Methodological Approach

The synthesis of 2-(4-(trifluoromethyl)phenyl)pyrazine can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely favored for its high yields, tolerance of various functional groups, and relatively mild reaction conditions.

Underlying Principle of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (in this case, 4-(trifluoromethyl)phenylboronic acid) with a halide or triflate (here, 2-chloropyrazine) in the presence of a palladium catalyst and a base. The catalytic cycle, as depicted below, involves oxidative addition of the palladium catalyst to the halide, transmetalation with the boronic acid, and reductive elimination to yield the desired product and regenerate the catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

Materials:

-

2-Chloropyrazine

-

4-(Trifluoromethyl)phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyrazine (1.0 eq), 4-(trifluoromethyl)phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) in toluene.

-

Reaction Initiation: Add the catalyst solution to the reaction flask, followed by a 3:1 mixture of toluene and water.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-(4-(trifluoromethyl)phenyl)pyrazine as a solid.

Physicochemical Properties: A Detailed Analysis

Understanding the physicochemical properties of a compound is paramount in drug development, as these properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Solubility Profile

Predicted Solubility:

-

Water: Sparingly soluble

-

Methanol, Ethanol: Soluble

-

Dichloromethane, Chloroform: Freely soluble

-

Hexane: Slightly soluble

Lipophilicity (logP)

The partition coefficient (logP) is a critical measure of a compound's lipophilicity. A computed XLogP3-AA value for the structurally similar 2-[2-methyl-4-(trifluoromethoxy)phenyl]pyrazine is 3.0.[2] This suggests that 2-(4-(trifluoromethyl)phenyl)pyrazine is a moderately lipophilic compound, a characteristic often associated with good cell membrane permeability.

Acidity/Basicity (pKa)

The pyrazine ring is weakly basic due to the presence of the two nitrogen atoms. The pKa of pyrazine is approximately 0.6.[3] The electron-withdrawing nature of the trifluoromethylphenyl substituent is expected to further decrease the basicity of the pyrazine nitrogens in the target molecule.

Melting and Boiling Points

Experimental data for the melting and boiling points of 2-(4-(trifluoromethyl)phenyl)pyrazine are not available. However, based on related compounds, a melting point above 100 °C and a boiling point significantly higher than that of 2-(trifluoromethyl)pyrazine (118 °C) can be anticipated due to the increased molecular weight and intermolecular forces.[4] For instance, the related compound 2-(trifluoromethyl)pyrido[2,3-b]pyrazine has a melting point of 104.5-105.5 °C.[5]

Spectroscopic Characterization: Elucidating the Structure

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. While experimental spectra for 2-(4-(trifluoromethyl)phenyl)pyrazine are not publicly available, a detailed prediction of its spectral characteristics can be made based on the analysis of structurally similar compounds and established spectroscopic principles.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrazine and phenyl rings.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.6-8.8 | m | 3H | Pyrazine protons |

| ~8.2 | d | 2H | Phenyl protons (ortho to pyrazine) |

| ~7.7 | d | 2H | Phenyl protons (ortho to -CF₃) |

The pyrazine protons are expected to appear as a complex multiplet in the downfield region due to the deshielding effect of the nitrogen atoms. The phenyl protons will likely appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring.

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~150-155 | Pyrazine C (attached to phenyl) |

| ~142-145 | Pyrazine CH |

| ~135-140 | Phenyl C (attached to pyrazine) |

| ~130-133 | Phenyl C (ipso to -CF₃) |

| ~128-130 | Phenyl CH (ortho to pyrazine) |

| ~125-127 (q) | Phenyl CH (ortho to -CF₃) |

| ~124 (q) | -CF₃ |

The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

Predicted ¹⁹F NMR Spectrum (376 MHz, CDCl₃)

The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For 2-(4-(trifluoromethyl)phenyl)pyrazine, a single sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is anticipated to be around -62 to -64 ppm, relative to CFCl₃.[6]

Predicted Mass Spectrum (EI)

The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): m/z = 224

-

Key Fragments: Loss of HCN (m/z = 197), loss of CF₃ (m/z = 155), and fragments corresponding to the pyrazine (m/z = 80) and trifluoromethylphenyl (m/z = 145) moieties.

Applications in Drug Discovery and Materials Science

The unique structural features of 2-(4-(trifluoromethyl)phenyl)pyrazine make it a promising candidate for various applications, particularly in the realm of drug discovery.

Potential as a Kinase Inhibitor

The pyrazine scaffold is a common feature in many kinase inhibitors.[7] The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site. The trifluoromethylphenyl group can engage in hydrophobic and electrostatic interactions within the ATP-binding pocket, potentially leading to potent and selective inhibition.[3] This compound could be a valuable starting point for the development of novel inhibitors for various kinases implicated in cancer and other diseases.

Caption: Proposed binding mode of 2-(4-(trifluoromethyl)phenyl)pyrazine in a kinase active site.

Other Therapeutic Potential

Beyond kinase inhibition, pyrazine derivatives have shown a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. Furthermore, some pyrazine-containing compounds have been investigated for the treatment of parasitic protozoal infections.[8] The specific biological profile of 2-(4-(trifluoromethyl)phenyl)pyrazine warrants further investigation to uncover its full therapeutic potential.

Applications in Materials Science

The electron-withdrawing nature of the pyrazine and trifluoromethylphenyl moieties suggests that this compound could have interesting electronic properties. It could be explored as a building block for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other organic electronic devices.

Conclusion and Future Directions

2-(4-(trifluoromethyl)phenyl)pyrazine is a heterocyclic compound with significant potential in medicinal chemistry and materials science. Its synthesis is readily achievable through established cross-coupling methodologies. While experimental data on its physicochemical properties are limited, predictions based on its structure and related compounds provide a solid foundation for its further exploration. Future research should focus on obtaining experimental data for its melting point, boiling point, solubility, and pKa. Furthermore, a thorough investigation of its biological activity, particularly its kinase inhibitory potential, is warranted. The insights gained from such studies will be invaluable for the rational design of novel therapeutic agents and advanced materials.

References

-

FooDB. (2010, April 8). Showing Compound Pyrazine (FDB012468). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for - The Royal Society of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 2-[2-Methyl-4-(trifluoromethoxy)phenyl]pyrazine. Retrieved from [Link]

- Al-Ostoot, F. H., Al-Tamimi, A. M., El-Sayed, M. A., & Al-Sha'er, M. A. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry, 14(11), 2139-2165.

- Google Patents. (n.d.). WO2023094305A1 - Pyrazine compounds useful in the treatment of parasitic protozoal infection.

-

Molbase. (2025, May 20). 2-(trifluoromethyl)pyrazine - C5H3F3N2, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014, August 11). Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. Retrieved from [Link]

-

Organic Syntheses. (2023, July 17). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Retrieved from [Link]

- Beletskaya, I. P., & Cheprakov, A. V. (2011). Trifluoromethoxypyrazines: Preparation and Properties. Molecules, 16(3), 2243–2267.

-

PubChem. (n.d.). Pyrazine. Retrieved from [Link]

- Gerig, J. T. (2001). Fluorine NMR. eMagRes, 1-10.

-

Solubility of Things. (n.d.). Pyrazine. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, January 28). 19F NMR as a tool in chemical biology. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344 Shift Parameters.pdf. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

- Google Patents. (n.d.). CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine.

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. Retrieved from [Link]

-

PubChem. (n.d.). 8-[(2-fluorophenyl)methyl]-6-[3-(trifluoromethyl)-2,3-dihydro-1H-1,2,4-triazol-5-yl]imidazo[1,2-a]pyrazine. Retrieved from [Link]

- Google Patents. (n.d.). DE10065442A1 - Improved process for the preparation of 2- (4-trifluoromethoxyphenyl) ethylamine and 4-bromomethyl and 4-chloromethyl-1-trifluoromethoxy-benzene.

-

National Institutes of Health. (n.d.). Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3. Retrieved from [Link]

- Google Patents. (n.d.). JP3207954B2 - Method for producing 2-acetylpyrazine.

-

Google Patents. (n.d.). CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[3][6][7]triazol[4,3-a] pyrazine hydrochloride. Retrieved from

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Retrieved from [Link]

-

SpectraBase. (n.d.). Pyrazine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). Pyrazine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 2-(Trifluoromethyl)pyrido[2,3-b]pyrazine. Retrieved from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 2-[2-Methyl-4-(trifluoromethoxy)phenyl]pyrazine | C12H9F3N2O | CID 22249026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound Pyrazine (FDB012468) - FooDB [foodb.ca]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. rsc.org [rsc.org]

- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2023094305A1 - Pyrazine compounds useful in the treatment of parasitic protozoal infection - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of 2-(4-(trifluoromethyl)phenyl)pyrazine

Abstract

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(4-(trifluoromethyl)phenyl)pyrazine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide combines theoretical principles with practical, field-proven insights and experimental protocols to facilitate the unambiguous identification and characterization of this molecule.

Introduction

2-(4-(trifluoromethyl)phenyl)pyrazine belongs to a class of nitrogen-containing heterocyclic compounds that are prominent scaffolds in the development of novel therapeutic agents and functional materials. The unique electronic properties imparted by the pyrazine ring and the trifluoromethyl-substituted phenyl group make this molecule a valuable synthon. Accurate and thorough characterization of its molecular structure is a prerequisite for any further application. This guide details the application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy to achieve a confident structural elucidation.

Molecular Structure and Properties

-

IUPAC Name: 2-[4-(trifluoromethyl)phenyl]pyrazine[1]

-

CAS Number: 380626-88-0[1]

-

Molecular Formula: C₁₁H₇F₃N₂[1]

-

Molecular Weight: 224.19 g/mol

The structure consists of a pyrazine ring linked to a 4-(trifluoromethyl)phenyl group at the 2-position. The electron-withdrawing nature of both the pyrazine ring and the trifluoromethyl group significantly influences the electronic environment of the molecule and, consequently, its spectroscopic properties.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For 2-(4-(trifluoromethyl)phenyl)pyrazine, electron ionization (EI) would be a common method for analysis.

Expected Mass Spectrum

-

Molecular Ion (M⁺•): The most critical peak will be the molecular ion peak, which should appear at an m/z (mass-to-charge ratio) of 224. This corresponds to the nominal molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental formula C₁₁H₇F₃N₂.

-

Major Fragmentation Pathways: Pyrazines are aromatic systems, and their fragmentation patterns can be complex. The fragmentation of the parent pyrazine molecule often involves the loss of HCN[2]. For 2-(4-(trifluoromethyl)phenyl)pyrazine, key fragmentation patterns are expected to involve:

-

Loss of the trifluoromethyl group (•CF₃, mass = 69) to give a fragment at m/z 155.

-

Cleavage of the pyrazine ring, potentially leading to fragments corresponding to the phenyl and pyrazine moieties.

-

The stability of the pyrazine ring may lead to the molecular ion being the base peak or a very prominent peak in the spectrum[3][4].

-

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small amount of the purified compound in a volatile organic solvent such as methanol or dichloromethane.

-

Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) for sample introduction and analysis.

-

GC Method:

-

Column: A standard non-polar column (e.g., DB-5ms).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure. Compare the obtained spectrum with a reference database if available.

Diagram: Mass Spectrometry Workflow

Caption: Workflow for GC-MS analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

Expected IR Absorption Bands

The IR spectrum of 2-(4-(trifluoromethyl)phenyl)pyrazine is expected to show characteristic absorptions for the aromatic C-H bonds, C=C and C=N stretching vibrations of the aromatic rings, and the strong C-F stretching vibrations of the trifluoromethyl group.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic (Pyrazine and Phenyl) |

| 1600-1450 | C=C and C=N stretch | Aromatic Rings |

| 1350-1100 | C-F stretch (strong, multiple bands) | Trifluoromethyl (-CF₃) |

| 900-675 | C-H out-of-plane bend | Aromatic Rings |

The C-F stretching region will likely be the most intense and characteristic feature of the spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically sufficient.

-

Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.

-

-

Data Analysis: Process the spectrum to identify the key absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. For 2-(4-(trifluoromethyl)phenyl)pyrazine, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative. The following predictions are based on established principles and data from analogous compounds such as 2-(4-(trifluoromethyl)phenyl)pyridine[5].

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show signals for the three protons on the pyrazine ring and the four protons on the para-substituted phenyl ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.0 - 8.8 | Singlet (or narrow multiplet) | 1H | Pyrazine H-3 |

| ~8.7 - 8.5 | Doublet | 1H | Pyrazine H-5 or H-6 |

| ~8.5 - 8.3 | Doublet | 1H | Pyrazine H-6 or H-5 |

| ~8.2 - 8.0 | Doublet (J ≈ 8 Hz) | 2H | Phenyl H-2', H-6' |

| ~7.8 - 7.6 | Doublet (J ≈ 8 Hz) | 2H | Phenyl H-3', H-5' |

-

Rationale: The pyrazine protons are significantly deshielded due to the electronegativity of the two nitrogen atoms. The protons on the phenyl ring will appear as two distinct doublets characteristic of a 1,4-disubstituted pattern. The protons ortho to the pyrazine ring (H-2', H-6') will be more deshielded than the protons ortho to the CF₃ group (H-3', H-5').

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Comments |

| ~155-150 | Pyrazine C-2 | Attached to the phenyl group. |

| ~145-140 | Pyrazine C-3, C-5, C-6 | Deshielded by nitrogen atoms. |

| ~140-135 | Phenyl C-1' | Quaternary carbon attached to the pyrazine ring. |

| ~135-130 | Phenyl C-4' | Quaternary carbon attached to CF₃ (quartet due to C-F coupling). |

| ~130-125 | Phenyl C-2', C-6' | |

| ~128-125 | Phenyl C-3', C-5' | Quartet due to C-F coupling. |

| ~125-120 | -CF₃ | Quartet due to ¹J(C-F) coupling. |

Predicted ¹⁹F NMR Spectrum (376 MHz, CDCl₃)

The ¹⁹F NMR spectrum will be simple, showing a single sharp signal for the three equivalent fluorine atoms of the trifluoromethyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -62 to -64 | Singlet | -CF₃ |

-

Rationale: The chemical shift is characteristic of an aromatic trifluoromethyl group.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz (or higher field) NMR spectrometer.

-

Instrument Setup:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for ¹H, ¹³C, and ¹⁹F nuclei.

-

-

Acquisition Parameters:

-

¹H NMR: Use a standard single-pulse experiment. Acquire 16-64 scans with a relaxation delay of 1-2 seconds.

-

¹³C NMR: Use a proton-decoupled single-pulse experiment. Acquire 1024-4096 scans with a relaxation delay of 2-5 seconds.

-

¹⁹F NMR: Use a standard single-pulse experiment, typically without proton decoupling. Acquire 64-256 scans.

-

-

Data Processing:

-

Apply Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

-

Diagram: NMR Analysis Workflow

Caption: Workflow for NMR spectral analysis.

Integrated Spectroscopic Analysis

The definitive structural confirmation of 2-(4-(trifluoromethyl)phenyl)pyrazine is achieved by integrating the data from all three spectroscopic techniques.

-

MS confirms the molecular weight (m/z 224) and elemental formula.

-

IR confirms the presence of the key functional groups: aromatic rings and the trifluoromethyl group.

-

NMR provides the complete connectivity of the molecule:

-

¹H NMR shows the number and environment of all protons.

-

¹³C NMR confirms the carbon backbone.

-

¹⁹F NMR confirms the presence and electronic environment of the CF₃ group.

-

Together, these techniques provide a self-validating system for the structural elucidation of the target compound, ensuring its identity and purity for subsequent research and development activities.

Conclusion

The spectroscopic characterization of 2-(4-(trifluoromethyl)phenyl)pyrazine is straightforward using a combination of MS, IR, and NMR techniques. The expected data, as outlined in this guide, provides a clear spectral fingerprint for this compound. The provided protocols offer a robust framework for obtaining high-quality data, enabling researchers to confidently identify and verify this important chemical entity.

References

- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.).

-

NIST. (n.d.). Pyrazine. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Pyrazine, 2-(4-methylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-(4-(Trifluoromethyl)phenyl)pyrazine: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-(4-(trifluoromethyl)phenyl)pyrazine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We delve into its core physicochemical properties, outline robust synthetic protocols, provide detailed characterization data, and explore its potential applications, particularly as a scaffold in kinase inhibitor design. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and practical, field-proven insights.

Introduction: The Significance of the Arylpyrazine Scaffold

The fusion of a pyrazine ring with a trifluoromethyl-substituted phenyl group creates a molecule with compelling electronic and structural features for drug design. Pyrazine, a nitrogen-containing heterocycle, is a well-established pharmacophore found in numerous FDA-approved drugs and clinical candidates.[1] Its nitrogen atoms can act as hydrogen bond acceptors, crucial for molecular recognition at biological targets. The pyrazine ring system is relatively stable and serves as a versatile scaffold for chemical modification.[1]

The addition of the 4-(trifluoromethyl)phenyl moiety imparts several desirable properties. The trifluoromethyl (-CF₃) group is a powerful bioisostere for a methyl group but with profoundly different electronic properties. It is strongly electron-withdrawing and significantly increases the lipophilicity of the molecule, which can enhance cell membrane permeability and metabolic stability. This strategic combination makes 2-(4-(trifluoromethyl)phenyl)pyrazine a valuable building block in the synthesis of targeted therapeutics.

Core Compound Properties

A thorough understanding of the fundamental properties of a compound is the bedrock of its application in research and development. The key identifiers and physicochemical characteristics of 2-(4-(trifluoromethyl)phenyl)pyrazine are summarized below.

| Property | Value | Source(s) |

| CAS Number | 380626-88-0 | [2] |

| Molecular Formula | C₁₁H₇F₃N₂ | [2] |

| Molecular Weight | 224.19 g/mol | [2] |

| IUPAC Name | 2-[4-(trifluoromethyl)phenyl]pyrazine | [2] |

| Appearance | White solid | [3] |

| Purity (Typical) | >95% | [2] |

Synthesis and Mechanistic Rationale

The creation of the C-C bond between the pyrazine and phenyl rings is the central challenge in the synthesis of 2-(4-(trifluoromethyl)phenyl)pyrazine. Palladium-catalyzed cross-coupling reactions are the most prevalent and versatile methods for this transformation.

Preferred Synthetic Route: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely adopted method for forming aryl-aryl bonds, favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and relatively low toxicity of its boronic acid reagents.

The logical pathway involves the coupling of a halogenated pyrazine, such as 2-chloropyrazine, with 4-(trifluoromethyl)phenylboronic acid. The choice of 2-chloropyrazine as a starting material is often a balance between reactivity and cost; while iodo- or bromopyrazines are more reactive, chloropyrazines are typically more economical for larger-scale synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling

Causality: This protocol is designed for high-yield synthesis and straightforward purification. The choice of Pd(dppf)Cl₂ as a catalyst is due to its high efficiency in coupling aryl chlorides. A mixture of an organic solvent and water is used to dissolve both the organic reactants and the inorganic base.

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloropyrazine (1.0 eq.), 4-(trifluoromethyl)phenylboronic acid (1.1 eq.), and potassium carbonate (2.0 eq.).

-

Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq.).

-

Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2-(4-(trifluoromethyl)phenyl)pyrazine.

Alternative Synthetic Routes

Stille Coupling: This method couples an organotin reagent (e.g., 2-(tributylstannyl)pyrazine) with an aryl halide. While effective, the high toxicity of organotin compounds makes it a less favored approach in many modern laboratories.

Electrochemical Synthesis: A novel approach utilizing electrochemical oxidation in a [4+2] annulation reaction has been reported to produce 2-(4-(trifluoromethyl)phenyl)pyrazine in a 68% isolated yield.[3] This method represents a modern, greener alternative to traditional cross-coupling but may require specialized equipment.

Compound Characterization: A Self-Validating System

Accurate characterization is paramount to confirm the identity and purity of the synthesized compound. The following data provides a benchmark for validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The following data were obtained in DMSO-d₆.[3]

¹H NMR (400 MHz, DMSO-d₆):

-

δ 9.35 (d, J = 1.6 Hz, 1H)

-

δ 8.78 (dd, J = 2.4, 1.6 Hz, 1H)

-

δ 8.70 (d, J = 2.4 Hz, 1H)

-

δ 8.40 – 8.31 (m, 2H)

-

δ 7.96 – 7.77 (m, 2H)

Interpretation: The signals between δ 8.70 and 9.35 ppm are characteristic of the protons on the electron-deficient pyrazine ring. The two multiplets in the more upfield aromatic region (δ 7.77-8.40 ppm) correspond to the four protons of the A₂B₂ system of the 1,4-disubstituted phenyl ring.

¹³C NMR (101 MHz, DMSO-d₆):

-

δ 149.92, 144.55, 144.46, 142.61

-

δ 139.78 (q, JC-F = 2.0 Hz)

-

δ 129.95 (q, JC-F = 32.0 Hz)

-

δ 127.53

-

δ 125.91 (q, JC-F = 3.7 Hz)

-

δ 124.15 (q, JC-F = 273.7 Hz)

Interpretation: The large quartet at δ 124.15 ppm is the signature signal of the -CF₃ carbon, with a characteristic large one-bond C-F coupling constant. The other quartets show smaller long-range couplings to the fluorine atoms.

¹⁹F NMR (377 MHz, DMSO-d₆):

-

δ -61.24

Interpretation: This singlet in the typical region for a -CF₃ group attached to an aromatic ring confirms the presence and electronic environment of the trifluoromethyl group.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition.

-

Expected m/z: For C₁₁H₇F₃N₂, the exact mass of the protonated molecule [M+H]⁺ is calculated to be 225.0634.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological data for 2-(4-(trifluoromethyl)phenyl)pyrazine is not widely published, its structural motifs are prevalent in compounds targeting various diseases, particularly in oncology.

Kinase Inhibitor Scaffold

The arylpyrazine structure is a "privileged scaffold" in kinase inhibitor design. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. Numerous kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme, and the arylpyrazine moiety is adept at forming key interactions within this site.

The trifluoromethylphenyl group can engage in hydrophobic interactions and potentially halogen bonding, while the pyrazine nitrogens can form crucial hydrogen bonds with the hinge region of the kinase. A recent review of pyrazine-based kinase inhibitors highlights their clinical applications and success in targeting enzymes like FLT3, AXL, and CHK1.[1] It is highly probable that 2-(4-(trifluoromethyl)phenyl)pyrazine has been synthesized and evaluated in structure-activity relationship (SAR) studies as part of a kinase inhibitor discovery program.

Other Potential Therapeutic Areas

Beyond oncology, pyrazine derivatives have been investigated for a wide range of biological activities, including antimicrobial and anti-inflammatory properties. The incorporation of a trifluoromethyl group often enhances the potency and pharmacokinetic profile of drug candidates, making this compound a versatile starting point for various medicinal chemistry campaigns.

Conclusion and Future Outlook

2-(4-(trifluoromethyl)phenyl)pyrazine is a well-defined chemical entity with significant potential as a building block for the synthesis of novel therapeutics. Its synthesis is readily achievable through established and reliable palladium-catalyzed cross-coupling methodologies. The comprehensive spectroscopic data provided herein serves as a definitive reference for its characterization. For drug development professionals, this compound represents a valuable starting point for SAR studies, particularly in the highly competitive and impactful field of kinase inhibitor research. Future investigations will likely focus on incorporating this scaffold into larger, more complex molecules to optimize potency, selectivity, and drug-like properties against specific biological targets.

References

-

Electrochemical Oxidation Synergizing with Brønsted-Acid Catalysis Leads to [4+2] Annulation for the Synthesis of Pyrazines. The Royal Society of Chemistry.

-

Doležal, M., et al. Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation. Molecules.

-

Jida, M., et al. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. Journal of Chemistry.

-

Al-Ostoot, F.H., et al. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry.

-

Fluorochem. 2-(4-(Trifluoromethyl)phenyl)pyrazine. Fluorochem.

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-(4-(trifluoromethyl)phenyl)pyrazine

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 2-(4-(trifluoromethyl)phenyl)pyrazine, a heterocyclic compound of interest in pharmaceutical and materials science research. Recognizing the critical role these physicochemical properties play in development, this document outlines both the theoretical underpinnings and practical, field-proven methodologies for their determination. We delve into the structural rationale for its anticipated solubility profile, drawing comparisons from its constituent moieties: the pyrazine ring and the trifluoromethylphenyl group. Detailed, step-by-step protocols for equilibrium solubility assessment and a full, ICH-compliant forced degradation study are provided. The guide is intended for researchers, scientists, and drug development professionals, offering the necessary tools to generate robust, reliable data essential for advancing a compound from discovery to application.

Introduction: Chemical and Structural Context

2-(4-(trifluoromethyl)phenyl)pyrazine (CAS No. 380626-88-0) is a substituted aromatic heterocyclic compound.[1] Its structure is characterized by a pyrazine ring, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, linked to a phenyl ring at the 2-position. The phenyl ring is further substituted with a trifluoromethyl (-CF3) group at the para- (4-) position.

The unique combination of these structural features dictates the molecule's physicochemical behavior. The pyrazine ring, being electron-deficient, and the two nitrogen atoms can act as hydrogen bond acceptors. The trifluoromethyl group is a strong electron-withdrawing group, which significantly impacts the electron distribution across the phenyl ring.[2] This group is also highly lipophilic, a property known to influence both solubility and metabolic stability in drug candidates.[3] Understanding the interplay between the polar pyrazine moiety and the lipophilic trifluoromethylphenyl group is paramount to predicting and experimentally verifying the compound's solubility and stability. This guide provides the strategic and methodological framework for such a characterization.

Physicochemical Profile and Predicted Characteristics

A foundational analysis of the molecule's structure allows for preliminary predictions of its properties, which then inform experimental design.

-

Molecular Formula: C₁₁H₇F₃N₂[1]

-

Molecular Weight: 224.19 g/mol [1]

-

Predicted Lipophilicity (XLogP3-AA): The presence of the trifluoromethyl group suggests a moderate to high lipophilicity. This is a critical parameter influencing solubility in both aqueous and organic media. For a similar, though more complex, pyrazine derivative, the predicted XLogP3-AA was 4, indicating significant lipophilicity.[4]

-

Predicted Acidity/Basicity: The pyrazine nitrogens are weakly basic. Pyrazine itself has a pKa1 of approximately 0.6. The electron-withdrawing nature of the trifluoromethylphenyl group is expected to further reduce the basicity of the pyrazine nitrogens, making the molecule unlikely to be protonated under physiological pH conditions.

Solubility Characterization

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. A compound's solubility profile dictates the choice of formulation, purification methods, and administration routes. The principle of "like dissolves like" provides a qualitative framework for predicting solubility.

Predicted Solubility Profile

Based on its structure, the following qualitative solubility profile for 2-(4-(trifluoromethyl)phenyl)pyrazine is anticipated:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents are highly polar and can engage in dipole-dipole interactions. Their ability to act as hydrogen bond acceptors can solvate the pyrazine moiety effectively.[5] |

| Polar Protic | Methanol, Ethanol | Moderate | These solvents can act as both hydrogen bond donors and acceptors. While they can interact with the pyrazine nitrogens, the large, lipophilic trifluoromethylphenyl group may limit high solubility.[5] |

| Non-Polar | Dichloromethane (DCM), Toluene | Moderate to Low | The aromatic nature of the compound suggests some solubility in aromatic solvents like toluene. However, the overall polarity introduced by the pyrazine ring may limit solubility in highly non-polar solvents like hexanes.[5] |

| Aqueous | Water, Buffers (pH 2, 7.4) | Low | The molecule's high lipophilicity, conferred by the trifluoromethylphenyl group, and its lack of readily ionizable functional groups suggest poor aqueous solubility.[2] |

Experimental Workflow for Solubility Determination

To move from prediction to quantitative data, a systematic experimental approach is required. The shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol: Shake-Flask Solubility Assay

Objective: To determine the equilibrium solubility of 2-(4-(trifluoromethyl)phenyl)pyrazine in various solvents.

Materials:

-

2-(4-(trifluoromethyl)phenyl)pyrazine (purity >98%)

-

Selected solvents (e.g., Water, pH 7.4 buffer, Methanol, Acetonitrile, DMSO)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

0.45 µm PTFE syringe filters

-

Calibrated analytical balance

-

Validated HPLC-UV method for quantification

Procedure:

-

Preparation: Add an excess amount of solid 2-(4-(trifluoromethyl)phenyl)pyrazine (e.g., 5-10 mg) to a 2 mL glass vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker. Agitate at a constant temperature (e.g., 25 °C) for at least 24 hours to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

-

Sampling: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 1 hour for the excess solid to sediment.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm PTFE syringe filter into a clean vial. This step is crucial to remove all undissolved particles.

-

Dilution: Prepare a gravimetrically precise dilution of the filtered saturate into the mobile phase used for HPLC analysis.

-

Quantification: Analyze the diluted sample using a pre-validated, stability-indicating HPLC-UV method. Calculate the concentration against a standard curve prepared from a stock solution of the compound in a suitable organic solvent (e.g., Acetonitrile).

-

Calculation: The solubility (S) is calculated using the formula: S (mg/mL) = (Concentration from HPLC, mg/mL) x Dilution Factor.

Stability Assessment and Degradation Pathway Analysis

Evaluating the intrinsic stability of a molecule is a non-negotiable step in drug development. Forced degradation (or stress testing) studies are essential to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[6] These studies are mandated by regulatory bodies like the International Council for Harmonisation (ICH).[7][8]

Forced Degradation Strategy

Forced degradation studies deliberately expose the compound to conditions more severe than accelerated stability testing to produce degradation products.[6][9] The goal is to achieve a target degradation of 5-20% to ensure that primary degradants are formed without destroying the molecule completely.[9]

Caption: Forced Degradation Study Workflow.

Predicted Stability Profile & Rationale

-

Hydrolytic Stability: The pyrazine ring is generally stable to hydrolysis. The aryl-pyrazine C-C bond is robust. Therefore, the molecule is expected to be relatively stable under acidic and neutral aqueous conditions. Under strong basic conditions, nucleophilic attack on the electron-deficient pyrazine ring is a theoretical possibility, but likely requires harsh conditions.

-

Oxidative Stability: The pyrazine nitrogens could be susceptible to N-oxidation. The electron-richness of the phenyl ring is reduced by the -CF3 group, potentially offering some protection against oxidative degradation of that moiety.

-

Photostability: Aromatic heterocyclic systems can be susceptible to photolytic degradation. This must be evaluated experimentally as per ICH Q1B guidelines.[10]

-

Thermal Stability: The compound is expected to have good thermal stability as a solid, typical for crystalline aromatic compounds.[11]

Detailed Protocol: Forced Degradation Study

Objective: To investigate the intrinsic stability of 2-(4-(trifluoromethyl)phenyl)pyrazine and identify potential degradation products.

Materials:

-

Stock solution of the compound (e.g., 1 mg/mL in Acetonitrile).

-

Reagents: 1M HCl, 1M NaOH, 30% H₂O₂.

-

Validated stability-indicating HPLC-UV/MS method.

-

Temperature-controlled ovens/water baths.

-

Photostability chamber.

Procedure:

-

Sample Preparation: For each condition, dilute the stock solution with the respective stressor solution to a final concentration of ~0.1 mg/mL. A parallel control sample diluted with the solvent (e.g., 50:50 Acetonitrile:Water) should be prepared and stored at 5°C.

-

Acid Hydrolysis:

-

Mix the drug solution with 0.1M HCl.

-

Incubate at an elevated temperature (e.g., 60°C).

-

Withdraw aliquots at time points (e.g., 2, 6, 24, 48 hours).

-

Neutralize with an equivalent amount of 0.1M NaOH before HPLC analysis.

-

-

Base Hydrolysis:

-

Mix the drug solution with 0.1M NaOH.

-

Incubate at room temperature or slightly elevated (e.g., 40°C).

-

Withdraw aliquots at time points.

-

Neutralize with an equivalent amount of 0.1M HCl before analysis.

-

-

Oxidative Degradation:

-

Mix the drug solution with 3% H₂O₂.

-

Incubate at room temperature, protected from light.

-

Monitor the reaction at various time points. The reaction is often rapid.

-

-

Thermal Degradation (Solution):

-

Prepare a solution in 50:50 Acetonitrile:Water.

-

Incubate at an elevated temperature (e.g., 60°C).

-

Analyze at various time points.

-

-

Thermal Degradation (Solid State):

-

Place solid compound in a clear glass vial.

-

Expose to high temperature (e.g., 80°C) in an oven.

-

At time points, dissolve a weighed amount of the solid for analysis.

-

-

Photostability:

-

Expose solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[10]

-

A dark control sample should be stored under the same conditions but shielded from light.

-

Analyze samples after exposure.

-

-

Analysis:

-

Analyze all stressed and control samples by a validated stability-indicating HPLC-UV method coupled with a mass spectrometer (LC-MS).

-

Calculate the percentage degradation.

-

Evaluate peak purity of the parent peak using a photodiode array (PDA) detector.

-

Characterize degradants based on their mass-to-charge ratio (m/z) and fragmentation patterns.

-

Conclusion

The systematic characterization of solubility and stability is a cornerstone of chemical and pharmaceutical development. For 2-(4-(trifluoromethyl)phenyl)pyrazine, its structural features—a weakly basic pyrazine ring and a lipophilic trifluoromethylphenyl group—suggest low aqueous solubility and generally robust stability. However, these predictions must be confirmed through rigorous experimentation. The protocols detailed in this guide for shake-flask solubility determination and comprehensive forced degradation studies provide a validated, industry-standard framework for generating the high-quality data required for informed decision-making in any research or development program. Adherence to these methodologies will ensure a thorough understanding of the compound's physicochemical profile, mitigating risks and accelerating its path toward potential application.

References

-

ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

FDA. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]

-

ICH. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

PubChem. 2-N-[4-[4-(trifluoromethoxy)phenoxy]phenyl]pyrazine-2,6-diamine. National Center for Biotechnology Information. [Link]

-

Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 833-856. [Link]

-

Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. [Link]

-

ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

University of Toronto. Solubility of Organic Compounds. [Link]

-

Voronkov, E., et al. (2020). Trifluoromethoxypyrazines: Preparation and Properties. Molecules, 25(21), 5193. [Link]

-

Liptay, G., et al. (2001). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers, 55(4), 232-236. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. nbinno.com [nbinno.com]

- 3. Trifluoromethoxypyrazines: Preparation and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-N-[4-[4-(trifluoromethoxy)phenoxy]phenyl]pyrazine-2,6-diamine | C17H13F3N4O2 | CID 57328465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 10. ICH Official web site : ICH [ich.org]

- 11. chempap.org [chempap.org]

An In-Depth Technical Guide to the In Silico Prediction of 2-(4-(trifluoromethyl)phenyl)pyrazine Bioactivity

This guide provides a comprehensive, technically-grounded framework for predicting the biological activity of 2-(4-(trifluoromethyl)phenyl)pyrazine using a suite of computational, or in silico, methods. As the pharmaceutical industry increasingly relies on computational approaches to reduce costs and accelerate discovery timelines, a robust understanding of these predictive tools is paramount. This document is designed for researchers, medicinal chemists, and computational scientists, offering not just protocols, but the strategic reasoning and scientific principles that underpin a successful predictive workflow. We will move from foundational property calculations to advanced ligand- and structure-based methods, culminating in an integrated strategy for holistic bioactivity assessment.

Introduction: The Compound and the Computational Paradigm

The subject of our study, 2-(4-(trifluoromethyl)phenyl)pyrazine, is a molecule of significant interest. It features a pyrazine ring, a heterocyclic scaffold present in numerous bioactive compounds and pharmaceuticals, known for a range of activities including antibacterial, antitubercular, and anticancer effects.[1][2] The phenyl ring is substituted with a trifluoromethyl (CF3) group—a common bioisostere for a methyl group that can enhance metabolic stability, binding affinity, and membrane permeability due to its high electronegativity and lipophilicity.

Predicting the bioactivity of such a novel compound through traditional high-throughput screening (HTS) is a resource-intensive endeavor. In silico methods offer a powerful alternative, enabling the rapid and cost-effective screening of virtual compounds to prioritize synthesis and experimental testing.[3] These computational techniques are broadly categorized into ligand-based methods, which rely on the knowledge of other active molecules, and structure-based methods, which require the three-dimensional structure of the biological target.[4] This guide will detail a multi-faceted approach, leveraging both paradigms to construct a robust predictive model.

Foundational Analysis: Physicochemical & ADMET Profiling

Before embarking on complex modeling, a foundational assessment of the molecule's "drug-likeness" and its likely Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is essential.[5] This initial screening flags potential liabilities that could terminate a drug development program, regardless of the compound's potency.[6]

Physicochemical Property Calculation

Key physicochemical properties are calculated to assess the molecule's suitability as a potential oral drug, often guided by heuristics like Lipinski's Rule of Five. These properties heavily influence a drug's solubility, permeability, and overall pharmacokinetics.[5]

Experimental Protocol: Property Calculation

-

Input Structure: Obtain the 2D structure of 2-(4-(trifluoromethyl)phenyl)pyrazine, typically as a SMILES string (c1cc(ccc1C(F)(F)F)c2cnccn2).

-

Software Selection: Utilize cheminformatics software or web servers (e.g., ADMETlab 2.0, ADMET-AI, SwissADME) for property calculation.[7][8]

-

Property Calculation: Compute the following key descriptors:

-

Molecular Weight (MW)

-

LogP (a measure of lipophilicity)

-

Hydrogen Bond Donors (HBD)

-

Hydrogen Bond Acceptors (HBA)

-

Polar Surface Area (PSA)

-

-

Analysis: Compare the calculated values against established drug-likeness criteria.

Data Presentation: Predicted Physicochemical Properties

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Assessment |

| Molecular Weight | 238.18 g/mol | ≤ 500 | Pass |

| LogP | 3.15 | ≤ 5 | Pass |

| H-Bond Donors | 0 | ≤ 5 | Pass |

| H-Bond Acceptors | 2 | ≤ 10 | Pass |

| Overall | - | - | Drug-like |

Note: Values are representative calculations and may vary slightly between different prediction algorithms.

In Silico ADMET Prediction

ADMET prediction models, often built with machine learning algorithms trained on large datasets of experimental results, provide an early warning of potential pharmacokinetic or toxicity issues.[6][9]

Experimental Protocol: ADMET Prediction

-

Platform Selection: Use a validated ADMET prediction platform. These tools employ sophisticated models to predict a wide range of endpoints.[10][11]

-

Submission: Input the molecule's structure into the platform.

-

Execution & Analysis: Run the prediction workflow and analyze the output, paying close attention to potential liabilities such as:

-

Absorption: Human Intestinal Absorption (HIA), Blood-Brain Barrier (BBB) penetration.

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).

-

Toxicity: hERG inhibition (cardiotoxicity risk), Ames mutagenicity (carcinogenicity risk), and hepatotoxicity.[6]

-

Data Presentation: Predicted ADMET Profile Summary

| ADMET Parameter | Prediction | Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| Blood-Brain Barrier Permeant | Yes | May be suitable for CNS targets. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway. |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions via this pathway. |

| Toxicity | ||

| hERG Inhibition | Low Risk | Reduced potential for cardiac toxicity. |

| Ames Mutagenicity | Non-mutagen | Low carcinogenicity risk. |

| Hepatotoxicity | Low Risk | Reduced potential for drug-induced liver injury. |

Note: These predictions are probabilistic and serve to guide, not replace, experimental validation.

Ligand-Based Bioactivity Prediction

When the specific biological target of 2-(4-(trifluoromethyl)phenyl)pyrazine is unknown, but other molecules with a similar desired activity exist, ligand-based methods are employed. These techniques extract common features from a set of active compounds to predict the activity of new ones.[12]

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a statistical approach that correlates variations in the physicochemical properties (descriptors) of molecules with their biological activities.[13] A robust QSAR model can predict the activity of novel compounds and guide the design of more potent analogues.[1]

Causality Behind the Protocol: The core principle of QSAR is that changes in a molecule's structure lead to changes in its activity. By mathematically modeling this relationship for a known set of compounds (the training set), we can create an equation to predict the activity of unknown compounds. The validation steps are critical to ensure the model is not overfitted and has true predictive power for new chemical entities.[14][15]

Experimental Protocol: 2D-QSAR Model Development

-

Data Curation: Assemble a dataset of pyrazine derivatives with experimentally determined bioactivities (e.g., IC50 values) against a specific target. Data quality is paramount for a predictive model.[15]

-

Structural Standardization: Standardize all chemical structures to ensure consistency.

-

Descriptor Calculation: Calculate a wide range of molecular descriptors (e.g., topological, electronic, physicochemical) for each molecule.

-

Dataset Splitting: Divide the dataset into a training set (typically ~80%) to build the model and a test set (~20%) to validate its predictive power.[16]

-

Model Building: Use a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a mathematical equation relating the descriptors (independent variables) to the biological activity (dependent variable).[17]

-

Model Validation: Rigorously validate the model using internal (cross-validation, e.g., Leave-One-Out) and external (prediction on the test set) methods. Key statistical metrics include the coefficient of determination (R²) and the cross-validated R² (q²).[14]

-

Prediction: Use the validated QSAR model to predict the bioactivity of 2-(4-(trifluoromethyl)phenyl)pyrazine.

Data Presentation: Hypothetical QSAR Model Statistics

| Statistical Parameter | Value | Guideline for a Robust Model |

| R² (Training Set) | 0.91 | > 0.6 |

| q² (Cross-Validation) | 0.83 | > 0.6 |

| R² (Test Set) | 0.88 | > 0.6 |

Pharmacophore Modeling

A pharmacophore is a 3D arrangement of essential chemical features that a molecule must possess to interact with a specific biological target.[18] Pharmacophore models can be used as 3D queries to screen large compound databases for molecules with the potential for similar bioactivity, a process known as virtual screening.[12][19][20]

Experimental Protocol: Ligand-Based Pharmacophore Generation

-

Ligand Set Preparation: Select a set of structurally diverse, active compounds known to bind to the same target.

-

Conformational Analysis: Generate a representative set of low-energy 3D conformations for each ligand, as the bioactive conformation is often not the global minimum.

-

Feature Identification: Identify common chemical features among the active ligands. These typically include hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.[21]

-

Model Generation & Validation: Align the active molecules and generate pharmacophore hypotheses. The best model is typically the one that correctly identifies the active compounds from a database containing known actives and inactives (decoys).[22]

-

Database Screening: Use the validated pharmacophore model as a 3D query to screen a database of compounds, including our target molecule, to see if it "fits" the required features.

Visualization: Hypothetical Pharmacophore Model

Below is a DOT script representing a hypothetical pharmacophore model derived from a set of active kinase inhibitors, which could be a potential target class for pyrazine derivatives.[23]

Caption: A 3D pharmacophore model for a hypothetical kinase inhibitor.

Structure-Based Bioactivity Prediction

When the 3D structure of a potential biological target is available (from X-ray crystallography, NMR, or homology modeling), structure-based methods like molecular docking can be used to predict the binding mode and affinity of our compound.[24] Several studies have successfully used docking to investigate pyrazine derivatives against targets like bacterial enzymes, Mycobacterium tuberculosis proteins, and kinases.[2][25][26]

Molecular Docking

Molecular docking predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or protein), forming a stable complex.[27] The strength of this interaction is estimated by a scoring function, which provides a proxy for binding affinity.

Causality Behind the Protocol: The protocol is designed to simulate the natural binding process. Preparing the protein (e.g., adding hydrogens, assigning charges) ensures it is chemically realistic. Preparing the ligand generates its likely 3D shape. Defining the binding site focuses the computational search on the relevant area of the protein, saving time and improving accuracy. The docking algorithm then explores many possible poses of the ligand in this site, and the scoring function identifies the most energetically favorable ones.[28][29]

Experimental Protocol: Molecular Docking Workflow

-

Target Selection & Preparation:

-

Identify a potential biological target for 2-(4-(trifluoromethyl)phenyl)pyrazine based on literature precedents for similar scaffolds. Let's hypothesize PIM-1 kinase, a known cancer target for which pyrazine inhibitors have been studied.[23]

-

Download the crystal structure from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard.[27][30]

-

-

Ligand Preparation:

-

Generate the 3D structure of 2-(4-(trifluoromethyl)phenyl)pyrazine.

-

Assign partial charges and define rotatable bonds.

-

-

Binding Site Definition:

-

Define the search space (the "grid box") for docking. This is typically centered on the known active site of the protein, often identified by a co-crystallized ligand.

-

-

Docking Simulation:

-

Run the docking algorithm (e.g., AutoDock Vina). The program will systematically sample conformations of the ligand within the defined binding site.[27]

-

-

Pose Analysis & Scoring:

-

Analyze the top-ranked docking poses. The primary output is a binding affinity score (e.g., in kcal/mol), where a more negative value indicates stronger predicted binding.

-

Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions) to assess the plausibility of the binding mode.

-

Data Presentation: Hypothetical Docking Results

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| PIM-1 Kinase | 4X7Q | -8.2 | GLU121, LEU174, ASP186 |

| HDAC2 | 4LY1 | -7.5 | HIS142, GLY150, PHE207 |

| M. tuberculosis InhA | 4DRE | -6.9 | TYR158, MET199, ILE215 |

Integrated Predictive Workflow

The true power of in silico prediction lies not in a single method, but in the integration of multiple approaches. A comprehensive workflow provides a system of checks and balances, leading to a more confident prediction.

Visualization: Integrated Computational Workflow

Caption: An integrated workflow for in silico bioactivity prediction.

This workflow begins with a foundational ADMET and physicochemical screen. If the compound is deemed "drug-like," it proceeds to parallel ligand- and structure-based analyses. The collective data from QSAR (predicted potency), pharmacophore screening (feature-fit), and molecular docking (binding affinity and mode) informs a final decision on whether to prioritize the compound for chemical synthesis and in vitro testing.

Conclusion

The in silico prediction of bioactivity for a novel compound like 2-(4-(trifluoromethyl)phenyl)pyrazine is a multi-layered, iterative process that demands scientific rigor and strategic thinking. By integrating foundational ADMET profiling with advanced ligand- and structure-based techniques, researchers can build a comprehensive predictive model. This guide has outlined the core methodologies, emphasizing the rationale behind each step to foster a deeper understanding of the predictive sciences. While in silico predictions are not a substitute for experimental validation, they are an indispensable tool for navigating the vast chemical space, enriching the hit rate of screening campaigns, and ultimately accelerating the journey from concept to clinic.[24]

References

- A Review on Applications of Computational Methods in Drug Screening and Design - PMC. (n.d.). National Center for Biotechnology Information.

- Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R., Zhang, K. Y., De Maeyer, M., & Voet, A. R. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptors and Signal Transduction, 34(4), 225-234.

- Integrative computational approaches for discovery and evaluation of lead compound for drug design. (2024). Frontiers in Drug Discovery.

- Pharmacophore Modeling. (n.d.). BOC Sciences.

- Khedkar, S. A., Malde, A. K., Coutinho, E. C., & Srivastava, S. (2007). Pharmacophore Modeling in Drug Discovery and Development: An Overview. Medicinal Chemistry, 3(2), 187-197.

- Langer, T., & Wolber, G. (2006). Pharmacophore modelling: applications in drug discovery. Expert Opinion on Drug Discovery, 1(1), 205-218.

- Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics, 29(6-7), 476-488.

- A Review on Computational Drug Designing and Discovery. (n.d.). TSI Journals.

- Best Practices for Constructing Reproducible QSAR Models. (n.d.). Springer Nature Experiments.

- Lin, X., Li, X., & Lin, X. (2020). A Review on Applications of Computational Methods in Drug Screening and Design. Molecules, 25(6), 1375.

- ADMET Predictor®. (n.d.). Simulations Plus.

- ADMET Predictions - Computational Chemistry Glossary. (n.d.). Deep Origin.

- Al-wsabli, A. S., Al-Ghorbani, M., Al-Maqtari, Q. A., Al-Ansi, A. R., & Al-Omar, M. A. (2025). Molecular structures and in Silico molecular docking of new pyrazine-based heterocycles as antibacterial agents. Journal of Molecular Structure, 1315, 138406.

- Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. (2023). Journal of Medicinal Chemistry.

- Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. PubMed.

- Molecular Docking Protocol. (n.d.). ResearchGate.

- Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. (n.d.). Semantic Scholar.

- A Review on Pharmacophore Modelling in Drug Design. (n.d.). ijrpr.

- Best practices for developing predictive QSAR models. (n.d.).

- The impact of pharmacophore modeling in drug design. (2025). ResearchGate.

- Computer-Aided Drug Design and Drug Discovery: A Prospective Analysis. (n.d.). MDPI.

- QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. (2021). PubMed.

- Field and Gaussian-based 3D-QSAR models on 8-amino-imidazo [1, 5a] pyrazine derivatives as Bruton's tyrosine kinase inhibitor. (2025).

- Methods for generating and applying pharmacophore models as virtual screening filters and for bioactivity profiling. (n.d.). PubMed.

- Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. (n.d.). ResearchGate.

- ADMET prediction. (n.d.). Fiveable.

- Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. (n.d.). MDPI.

- Synthesis and docking studies of pyrazine-thiazolidinone hybrid scaffold targeting dormant tuberculosis. (n.d.). PubMed.

- QSAR Models predict Olfactive threshold relationships for Pyrazine derivatives. (n.d.). Portail des Revues Scientifiques Marocaines.

- Pharmacophore Modeling. (n.d.). Creative Biostucture Drug Discovery.

- ADMET-AI. (n.d.).

- QSAR modeling of the toxicity of pI 50 pyrazines derived by electronic parameters obtained by DFT. (2015). ResearchGate.

- Pyrazine and Furan Derivative Activity Prediction on Type 2 Diabetic Mellitus: In silico Study. (n.d.).

- Drug Design by Pharmacophore and Virtual Screening Approach. (2022). National Center for Biotechnology Information.

- ADMETlab 2.0. (n.d.).

- Molecular Docking - An easy protocol. (2018).

- Integrating pharmacophore model and deep learning for activity prediction of molecules with BRCA1 gene. (2024). Journal of Bioinformatics and Computational Biology.

- Structure-odor relationship in pyrazines and derivatives: A physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, molecular docking, ADME-Tox and molecular dynamics. (n.d.). Arabian Journal of Chemistry.

- ADMET Prediction Software. (n.d.). Sygnature Discovery.

- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot.

- Ali, A., Ali, A., Khan, M. W., Abutahir, Husain, I., Patel, K., & Asati, V. (2020). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Applied Pharmaceutical Science, 10(11), 040-049.

- Ali, A., Ali, A., Khan, M. W., Abutahir, Husain, I., Patel, K., & Asati, V. (2020). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Applied Pharmaceutical Science, 10(11), 040-049.

- Molecular Docking Tutorial. (n.d.).

- ADMET Prediction. (n.d.). Rowan.

- Best Practices for Constructing Reproducible QSAR Models. (n.d.). ResearchGate.

- Pyrazine based novel molecules as potential therapeutic agents: Synthesis, in vitro biological screening, in silico ADMET profiling and molecular docking study. (n.d.). ResearchGate.

- Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube.

Sources

- 1. QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and docking studies of pyrazine-thiazolidinone hybrid scaffold targeting dormant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. fiveable.me [fiveable.me]

- 6. ADMET Prediction | Rowan [rowansci.com]

- 7. ADMET-AI [admet.ai.greenstonebio.com]

- 8. ADMETlab 2.0 [admetmesh.scbdd.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 11. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 12. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]